Fesoterodine

Description

Properties

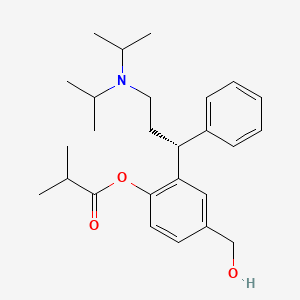

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSDBARQIPTGU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182853 | |

| Record name | Fesoterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fesoterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Highly soluble | |

| Record name | Fesoterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

286930-02-7, 286930-03-8 | |

| Record name | Fesoterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286930-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fesoterodine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fesoterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fesoterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fesoterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fesoterodine's Active Metabolite: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of Fesoterodine's Active Metabolite, 5-Hydroxymethyl Tolterodine, on Muscarinic Receptors.

Introduction

This compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). It functions as a prodrug, being rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] This active moiety is responsible for the antimuscarinic effects of this compound.[3] 5-HMT is a potent and competitive antagonist at all five muscarinic receptor subtypes (M1-M5), exhibiting a non-selective binding profile in vitro.[4][5] This guide provides a detailed overview of the quantitative pharmacology, experimental methodologies, and cellular signaling pathways related to the interaction of 5-HMT with muscarinic receptors.

Quantitative Pharmacology

The interaction of 5-HMT with muscarinic receptors has been quantified through various in vitro assays. The following tables summarize the key quantitative parameters defining the potency and affinity of 5-HMT.

Table 1: Muscarinic Receptor Binding Affinities of 5-Hydroxymethyl Tolterodine (5-HMT)

The binding affinity of 5-HMT for the five human muscarinic receptor subtypes is determined by competitive radioligand binding assays. These experiments measure the ability of 5-HMT to displace a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells.[3][6]

| Receptor Subtype | Ki (nM) | pKi | Cell Line | Reference |

| M1 | 2.5 | 8.6 | CHO | [3] (Calculated from pKi) |

| M2 | 5.0 | 8.3 | CHO | [3] (Calculated from pKi) |

| M3 | 3.2 | 8.5 | CHO | [3] (Calculated from pKi) |

| M4 | 4.0 | 8.4 | CHO | [3] (Calculated from pKi) |

| M5 | 2.0 | 8.7 | CHO | [7] (Data for Tolterodine, 5-HMT equipotent) |

Note: Ki values are calculated from pKi values (pKi = -log(Ki)) and may vary slightly between studies due to different experimental conditions.

Table 2: Functional Antagonist Potency of 5-Hydroxymethyl Tolterodine (5-HMT)

The functional antagonist potency of 5-HMT is often determined by its ability to inhibit agonist-induced responses in isolated tissues, such as the contraction of guinea pig bladder strips induced by carbachol.

| Parameter | Value | Tissue/Assay | Reference |

| IC50 | 5.7 nM | Carbachol-induced contractions in isolated guinea pig bladder | [4][5] |

| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips | [8] |

| Kb | 0.84 nM | Competitive antagonism in guinea pig isolated urinary bladder | [4] |

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly categorized based on their primary G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 5-HMT, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing acetylcholine from binding to the receptor.

M3 Receptor Signaling in Detrusor Smooth Muscle

In the urinary bladder, the contraction of the detrusor smooth muscle is primarily mediated by the M3 muscarinic receptor subtype. The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to muscle contraction.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of muscarinic receptors mediating the contraction of the urinary detrusor muscle in cynomolgus monkeys and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fesoterodine as a Prodrug: A Technical Guide to its Active Metabolite, 5-HMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[1][2][3] As a prodrug, this compound itself is inactive and undergoes rapid and extensive hydrolysis by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] This conversion is a key feature of its pharmacokinetic profile, leading to consistent systemic exposure to the active moiety. 5-HMT is a potent muscarinic receptor antagonist, and its action on M3 receptors in the bladder smooth muscle is the primary mechanism for its therapeutic effect in OAB. This technical guide provides an in-depth overview of the biotransformation of this compound, the pharmacokinetic profile of 5-HMT, its mechanism of action at the molecular level, and detailed experimental protocols for its study.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased daytime frequency and nocturia.[2] Antimuscarinic agents are a first-line pharmacotherapy for OAB, and this compound is a prominent member of this class.[1][2] The design of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT) was a strategic approach to optimize the pharmacokinetic properties of the active compound.[7] Unlike its predecessor tolterodine, which is metabolized to 5-HMT by the polymorphic cytochrome P450 2D6 (CYP2D6), this compound's conversion is mediated by ubiquitous esterases, leading to more predictable plasma concentrations of 5-HMT regardless of the patient's CYP2D6 genotype.[4][7][8] This guide delves into the technical aspects of this compound's conversion to 5-HMT and the subsequent pharmacological actions of this active metabolite.

Biotransformation of this compound to 5-HMT

This compound is rapidly and almost completely hydrolyzed to 5-HMT in the blood after oral administration.[5][9] This biotransformation is not dependent on hepatic CYP enzymes for the initial activation step, which contributes to its consistent pharmacokinetic profile.[4][7]

Enzymatic Hydrolysis

The conversion of this compound to 5-HMT is catalyzed by non-specific carboxylesterases present in plasma and other tissues.[4][10] This rapid hydrolysis results in undetectable levels of the parent drug in plasma.[5]

Metabolic Fate of 5-HMT

Once formed, 5-HMT is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive metabolites, which are then excreted.[5][9][11] This dual metabolic pathway for the elimination of the active metabolite contributes to a reduced risk of drug-drug interactions.[11]

Pharmacokinetics of 5-HMT

The clinical efficacy and safety of this compound are directly related to the plasma concentrations of its active metabolite, 5-HMT.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of 5-HMT following oral administration of this compound.

Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of this compound in Healthy Volunteers (CYP2D6 Extensive Metabolizers)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |

| 4 mg | 1.89 | 21.2 | 5 | ~7 | [9] |

| 8 mg | 3.98 | 45.3 | 5 | ~7 | [9] |

| 12 mg | 7.3 | - | 5 | ~8 | [4] |

Table 2: Influence of CYP2D6 Phenotype on 5-HMT Pharmacokinetics (8 mg this compound)

| Phenotype | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Extensive Metabolizer (EM) | 3.98 | 45.3 | [9] |

| Poor Metabolizer (PM) | 6.90 | 88.7 | [9] |

Mechanism of Action of 5-HMT

5-HMT is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[5] Its therapeutic effect in OAB is primarily due to the blockade of M3 receptors on the detrusor muscle of the bladder.[3]

Muscarinic M3 Receptor Signaling Pathway

Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on bladder smooth muscle cells, initiating a signaling cascade that leads to contraction. 5-HMT competitively inhibits this binding.

The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[4][5] This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[4] By blocking the initial binding of acetylcholine, 5-HMT effectively inhibits this entire signaling cascade, resulting in relaxation of the detrusor muscle and a reduction in OAB symptoms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and 5-HMT.

In Vitro Hydrolysis of this compound by Esterases

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to 5-HMT by carboxylesterases.

Materials:

-

This compound fumarate

-

Recombinant human carboxylesterase 1 (CES1) and 2 (CES2)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., deuterated 5-HMT)

-

LC-MS/MS system

Protocol:

-

Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO).

-

Prepare a series of this compound dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 1-100 µM).

-

In a microcentrifuge tube, combine the this compound solution with the recombinant carboxylesterase enzyme in phosphate buffer.

-

Initiate the reaction by incubating at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Quantify the formation of 5-HMT at each time point and substrate concentration.

-

Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of this compound and 5-HMT in Human Plasma by LC-MS/MS

Objective: To simultaneously measure the concentrations of this compound and 5-HMT in human plasma samples.

Materials:

-

Human plasma samples

-

This compound and 5-HMT analytical standards

-

Deuterated this compound and 5-HMT as internal standards (IS)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

C18 HPLC column

-

Tandem mass spectrometer

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add the internal standard solution.

-

Add 1 mL of MTBE and vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over a few minutes to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the parent ion to a specific product ion.

-

5-HMT: Monitor the transition of the parent ion to a specific product ion.

-

Internal Standards: Monitor the transitions for the deuterated analogues.

-

-

-

Quantification:

-

Construct calibration curves by plotting the peak area ratios of the analytes to their respective internal standards against the nominal concentrations.

-

Determine the concentrations of this compound and 5-HMT in the plasma samples from the calibration curves.

-

Radioligand Binding Assay for 5-HMT at Muscarinic M3 Receptors

Objective: To determine the binding affinity (Ki) of 5-HMT for the human muscarinic M3 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M3 receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

5-HMT

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of 5-HMT.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of 5-HMT by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active metabolite 5-HMT and subsequent inactivation.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

5-HMT Signaling Pathway at the Muscarinic M3 Receptor

Caption: The signaling cascade of the muscarinic M3 receptor and its inhibition by 5-HMT.

Conclusion

This compound's design as a prodrug that is rapidly and consistently converted to its active metabolite, 5-HMT, by non-specific esterases represents a significant advancement in the treatment of overactive bladder. This mechanism ensures predictable pharmacokinetics, minimizing the impact of genetic polymorphisms in drug-metabolizing enzymes. The active metabolite, 5-HMT, is a potent muscarinic receptor antagonist that effectively reduces bladder smooth muscle contractility by blocking the M3 receptor-mediated signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of compounds targeting the muscarinic system. A thorough understanding of the biotransformation, pharmacokinetics, and mechanism of action of this compound and 5-HMT is crucial for researchers and clinicians working to optimize therapies for overactive bladder and related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Monolithic LC method applied to this compound fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Hydrolysis of pyrethroids by carboxylesterases from Lucilia cuprina and Drosophila melanogaster with active sites modified by in vitro mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fesoterodine in the Management of Overactive Bladder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] As a prodrug, this compound is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this area.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology.[7] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the activation of muscarinic receptors by acetylcholine. This compound is a second-generation antimuscarinic agent designed to address the symptoms of OAB.[6] It is structurally related to tolterodine and shares the same active metabolite, 5-HMT.[5][8] However, its prodrug design offers a distinct pharmacokinetic profile, leading to consistent plasma concentrations of the active moiety.[6][8]

Mechanism of Action

This compound's therapeutic effect is attributable to the competitive antagonism of muscarinic receptors by its active metabolite, 5-HMT.[4][9] Muscarinic receptors, particularly the M2 and M3 subtypes, are abundant in the smooth muscle of the urinary bladder.[10][11] While M3 receptors are primarily responsible for mediating detrusor muscle contraction, M2 receptors are more numerous and may contribute to bladder contractility.[10][11] By blocking these receptors, 5-HMT inhibits the binding of acetylcholine, leading to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[2][4][9]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle cell activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction. This compound's active metabolite, 5-HMT, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and preventing bladder muscle contraction.

Figure 1: Muscarinic Receptor Antagonism Signaling Pathway

Pharmacodynamics

Receptor Binding Affinity

The binding affinity of this compound and its active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. 5-HMT is a potent antagonist with high affinity for all five muscarinic receptor subtypes, showing no significant selectivity.[12][13][14] this compound itself has a much lower binding affinity.[14]

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | 52 | - | 209 | 23 | 285 |

| 5-HMT | 0.9 | 2.9 | 1.7 | 1.1 | 2.7 |

| Tolterodine | 5.0 | 14 | 4.6 | 4.6 | 7.2 |

| Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound, 5-HMT, and Tolterodine.[14] |

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| This compound | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |

| Table 2: Muscarinic Receptor Binding Affinities (pKi) of this compound.[15] |

Bladder Selectivity

Studies have shown that this compound and 5-HMT exhibit a degree of bladder selectivity, with a higher binding affinity for muscarinic receptors in the human bladder detrusor and mucosa compared to the parotid gland.[12][13] This selectivity may contribute to a more favorable side-effect profile, particularly concerning dry mouth, which is a common anticholinergic adverse event.[12][13]

| Compound | Detrusor Muscle (Ki, nM) | Bladder Mucosa (Ki, nM) | Parotid Gland (Ki, nM) |

| This compound | 2.3 ± 0.4 | 6.6 ± 1.1 | 47.1 ± 8.3 |

| 5-HMT | 2.1 ± 0.3 | 2.8 ± 0.5 | 22.2 ± 3.9 |

| Tolterodine | 4.7 ± 0.8 | 6.9 ± 1.2 | 14.5 ± 2.5 |

| Table 3: Competitive Inhibition (Ki, nM) of [3H]NMS Binding in Human Tissues.[13] |

Pharmacokinetics

Absorption and Metabolism

This compound is a prodrug that is rapidly and completely absorbed after oral administration.[4] It undergoes extensive and rapid hydrolysis by non-specific esterases in the plasma to its active metabolite, 5-HMT.[4][5] this compound itself is not detectable in plasma.[4] The bioavailability of 5-HMT is 52%.[4]

The formation of 5-HMT from this compound is independent of the cytochrome P450 (CYP) enzyme system, which results in more predictable plasma concentrations compared to tolterodine, whose metabolism to 5-HMT is dependent on the polymorphic CYP2D6 enzyme.[5][8] 5-HMT is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive metabolites.[4]

Figure 2: Metabolic Pathway of this compound

Distribution and Excretion

The plasma protein binding of 5-HMT is approximately 50%.[4] The apparent terminal half-life of 5-HMT is approximately 7 hours. Elimination of 5-HMT occurs through both hepatic metabolism and renal excretion.[4] Approximately 70% of an administered dose is recovered in the urine, primarily as inactive metabolites, and about 7% is recovered in the feces.

| Parameter | Value |

| Bioavailability (of 5-HMT) | 52%[4] |

| Time to Peak Plasma Concentration (tmax) | ~5 hours[4] |

| Plasma Protein Binding (of 5-HMT) | ~50%[4] |

| Apparent Terminal Half-life (of 5-HMT) | ~7 hours |

| Table 4: Key Pharmacokinetic Parameters of this compound's Active Metabolite (5-HMT). |

Clinical Efficacy

Numerous randomized, placebo-controlled clinical trials have demonstrated the efficacy of this compound (4 mg and 8 mg once daily) in improving the symptoms of OAB.[7] Treatment with this compound has been shown to lead to statistically significant reductions in the number of urge urinary incontinence episodes, micturition frequency, and urgency episodes compared to placebo.[7] The 8 mg dose has been shown to be superior in efficacy to the 4 mg dose and to tolterodine extended-release 4 mg.

Figure 3: Generalized Clinical Trial Workflow

Safety and Tolerability

The most common adverse events associated with this compound are consistent with its antimuscarinic properties and include dry mouth and constipation. These side effects are generally mild to moderate in severity and are dose-related. The incidence of dry mouth is a primary reason for discontinuation of antimuscarinic therapy. Due to the bladder-selective binding profile of its active metabolite, this compound may offer a favorable tolerability profile.[12][13] Long-term studies have shown that this compound is well-tolerated, with a low rate of discontinuation due to adverse events.

| Adverse Event | This compound 4 mg (%) | This compound 8 mg (%) | Placebo (%) |

| Dry Mouth | 7 | 28 | 5 |

| Constipation | 2 | 6 | 2 |

| Table 5: Incidence of Common Adverse Events in Phase III Clinical Trials. (Data compiled from multiple sources) |

Experimental Protocols

Muscarinic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 5-HMT) for muscarinic receptors.

Materials:

-

Cell membranes expressing human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound (5-HMT) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgSO₄, 0.25 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Bladder Strip Functional Assay

Objective: To assess the functional antagonist activity of a test compound on bladder smooth muscle contraction.

Materials:

-

Guinea pig urinary bladder.

-

Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (5-HMT).

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the urinary bladder. Cut the bladder into longitudinal strips.

-

Mounting: Mount the bladder strips in organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the buffer.

-

Contraction: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate them with the test compound (5-HMT) at a specific concentration for a predetermined period (e.g., 30-60 minutes).

-

Repeat Contraction: In the continued presence of the test compound, generate a second cumulative concentration-response curve to carbachol.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve without affecting the maximum response. The Schild equation can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

This compound is an effective and well-tolerated treatment for overactive bladder. Its pharmacological profile is characterized by its conversion to the potent, non-selective muscarinic antagonist 5-HMT, which exhibits a degree of bladder selectivity. The prodrug design of this compound ensures consistent plasma concentrations of its active metabolite, independent of the patient's CYP2D6 genotype. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound, offering valuable information for researchers, scientists, and drug development professionals working to advance the treatment of overactive bladder.

References

- 1. Structured behavioral treatment research protocol for women with mixed urinary incontinence and overactive bladder symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for a Series of Systematic Reviews and Network Meta-analyses of Randomized Controlled Trials of Medications for Patients with Overactive Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Validation of a Functional, Isolated Pig Bladder Model for Physiological Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. SOME PHARMACOLOGICAL PROPERTIES OF THE CIRCULAR AND LONGITUDINAL MUSCLE STRIPS FROM THE GUINEA-PIG ISOLATED ILEUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbachol activates a novel sodium current in isolated guinea pig ventricular myocytes via M2 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Autonomous activity in the isolated guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Fesoterodine: A Prodrug Approach to Optimize a Tolterodine Analog

An In-depth Technical Guide on the Discovery and Development of Fesoterodine

Executive Summary

This compound (marketed as Toviaz®) represents a significant advancement in the treatment of overactive bladder (OAB), born from a strategic drug development program aimed at optimizing the therapeutic profile of its predecessor, tolterodine. This technical guide delineates the discovery and development of this compound, focusing on its evolution as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Through a comprehensive review of preclinical and clinical data, this document elucidates the pharmacological advantages of this compound, including its consistent, genotype-independent pharmacokinetics, which contrasts with the CYP2D6-dependent metabolism of tolterodine. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific rationale and experimental validation that led to the approval and clinical use of this compound.

Introduction: The Clinical Need and the Rise of Tolterodine

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting patients' quality of life. Antimuscarinic agents, which antagonize muscarinic receptors in the bladder to reduce involuntary detrusor muscle contractions, are a cornerstone of OAB treatment.[1][2] Tolterodine emerged as a key therapeutic option, demonstrating efficacy in managing OAB symptoms. However, its metabolism presented a clinical challenge.

Tolterodine is metabolized in the liver primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3] Both tolterodine and 5-HMT are potent muscarinic receptor antagonists.[3] The genetic variability in CYP2D6 activity leads to significant inter-individual differences in the plasma concentrations of tolterodine and 5-HMT.[1][4] Individuals who are poor metabolizers (PMs) of CYP2D6 exhibit higher exposure to tolterodine, while extensive metabolizers (EMs) have higher levels of 5-HMT.[1][4] This pharmacokinetic variability can complicate dosing and may contribute to inconsistent therapeutic responses and adverse effect profiles among patients.[4][5]

The Prodrug Strategy: Designing this compound

To address the limitations of tolterodine's metabolism, a prodrug approach was undertaken. The goal was to develop a compound that would be efficiently and consistently converted to the active moiety, 5-HMT, independent of the patient's CYP2D6 genotype.[3] This led to the design and synthesis of this compound.

This compound is the isobutyric acid ester prodrug of 5-HMT.[3] Upon oral administration, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific esterases in the plasma and tissues to release 5-HMT.[3][6] This conversion bypasses the CYP2D6 metabolic pathway, resulting in more predictable and consistent plasma concentrations of the active metabolite across different patient populations, regardless of their CYP2D6 metabolizer status.[4][5]

Chemical Synthesis

The synthesis of this compound generally involves the preparation of the key intermediate, 5-hydroxymethyl tolterodine, followed by esterification. Several synthetic routes have been described in the literature. A common approach involves the oxidation of the methyl group of a protected tolterodine derivative, followed by deprotection and esterification with isobutyryl chloride.[7][8]

Comparative Pharmacology and Pharmacokinetics

The pharmacological activity of this compound is attributable to its active metabolite, 5-HMT, which is a competitive muscarinic receptor antagonist.[9] 5-HMT exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[10]

Muscarinic Receptor Binding

Preclinical studies have demonstrated that 5-HMT binds with high affinity to muscarinic receptors in the human bladder mucosa and detrusor muscle.[11] The binding is competitive and reversible.[11]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of 5-HMT after Administration of this compound and Tolterodine ER in CYP2D6 Extensive (EM) and Poor Metabolizers (PM)

| Parameter | This compound (4 mg) | Tolterodine ER (4 mg) | This compound (8 mg) | Tolterodine ER (8 mg) |

| CYP2D6 EMs | ||||

| Cmax (ng/mL) | 3.3 (48%) | 2.1 (87%) | 6.5 (46%) | 4.1 (87%) |

| AUC (0-24h) (ng·h/mL) | 36.3 (46%) | 25.8 (87%) | 72.8 (44%) | 51.9 (87%) |

| t½ (h) | ~8 | ~8 | ~8 | ~8 |

| CYP2D6 PMs | ||||

| Cmax (ng/mL) | 6.2 | N/A | 12.3 | N/A |

| AUC (0-24h) (ng·h/mL) | 75.9 | N/A | 152.1 | N/A |

| t½ (h) | ~8 | N/A | ~8 | N/A |

Data are presented as mean (Coefficient of Variation %). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life. Data compiled from multiple sources.[1][2][4][5][12]

Clinical Development and Efficacy

The clinical development program for this compound was designed to establish its efficacy and safety in the treatment of OAB and to demonstrate its advantages over existing therapies, including tolterodine.

Phase III Clinical Trial Program

Multiple large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials have demonstrated the efficacy of this compound (4 mg and 8 mg once daily) in improving the symptoms of OAB.[13][14]

Key Efficacy Endpoints:

-

Change from baseline in the number of urge urinary incontinence (UUI) episodes per 24 hours.

-

Change from baseline in the number of micturitions per 24 hours.

-

Change from baseline in the mean voided volume per micturition.

Across these trials, both 4 mg and 8 mg doses of this compound showed statistically significant improvements in all primary and secondary efficacy endpoints compared to placebo.[13][14] Furthermore, a dose-response relationship was observed, with the 8 mg dose providing greater efficacy than the 4 mg dose.[14][15]

Head-to-Head Comparator Trials

Direct comparator trials have shown that this compound 8 mg is superior to tolterodine extended-release (ER) 4 mg in reducing UUI episodes and improving other OAB symptoms.[7][13]

Table 2: Summary of Efficacy Results from a Head-to-Head Clinical Trial of this compound vs. Tolterodine ER and Placebo

| Efficacy Endpoint | This compound 8 mg (Mean Change from Baseline) | Tolterodine ER 4 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |

| Urge Urinary Incontinence Episodes / 24h | -2.55 | -1.85 | -1.20 |

| Micturitions / 24h | -2.42 | -1.89 | -1.33 |

| Mean Voided Volume (mL) | +34.5 | +23.5 | +13.8 |

Data are representative of results from large-scale clinical trials.[7]

Safety and Tolerability

The safety profile of this compound is consistent with that of other antimuscarinic agents. The most commonly reported adverse events are dry mouth, constipation, and dry eyes.[6][13] These effects are generally mild to moderate in severity and are dose-related.[15] The incidence of discontinuation due to adverse events in clinical trials was low.[15]

Experimental Protocols

Pharmacokinetic Study Protocol

-

Study Design: Open-label, randomized, crossover study in healthy volunteers genotyped as CYP2D6 extensive metabolizers (EMs) or poor metabolizers (PMs).[2][5]

-

Treatment Arms: Single oral doses of this compound (e.g., 4 mg, 8 mg) and tolterodine ER (e.g., 4 mg).[4]

-

Blood Sampling: Serial blood samples collected at predefined time points post-dose for pharmacokinetic analysis.

-

Bioanalytical Method: Plasma concentrations of 5-HMT and tolterodine determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis used to determine key pharmacokinetic parameters including Cmax, AUC, and t½.

Phase III Efficacy and Safety Trial Protocol

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[14]

-

Patient Population: Adult patients with a clinical diagnosis of overactive bladder for at least 6 months, meeting specific criteria for urinary frequency and urge incontinence episodes based on a 3-day bladder diary.[16]

-

Treatment Arms: this compound (4 mg or 8 mg once daily), placebo, or an active comparator (e.g., tolterodine ER 4 mg).[7][14]

-

Primary Efficacy Endpoint: Change from baseline to week 12 in the mean number of urge urinary incontinence episodes per 24 hours.[16]

-

Secondary Efficacy Endpoints: Changes from baseline in micturition frequency, mean voided volume, and patient-reported outcomes.[16]

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Muscarinic Receptor Binding Assay Protocol

-

Tissue Preparation: Homogenates of human bladder mucosa and detrusor muscle are prepared.[11]

-

Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS) is used as the radioligand to label muscarinic receptors.[11][17]

-

Assay: Tissue homogenates are incubated with a fixed concentration of [³H]NMS and varying concentrations of the test compounds (this compound, 5-HMT, tolterodine).[11]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[17]

Visualizations

Caption: Metabolic pathway of this compound to its active metabolite, 5-HMT.

Caption: Mechanism of action of 5-HMT on the muscarinic M3 receptor signaling pathway.

Caption: this compound drug development workflow.

Conclusion

The development of this compound as a prodrug of 5-hydroxymethyl tolterodine exemplifies a successful rational drug design strategy. By leveraging a deep understanding of the metabolic liabilities of tolterodine, researchers were able to create a molecule with a superior pharmacokinetic profile. The conversion of this compound to its active metabolite by ubiquitous esterases ensures consistent and predictable exposure to 5-HMT, independent of the patient's CYP2D6 genotype. This leads to a more reliable dose-response relationship and has been demonstrated to translate into improved clinical efficacy compared to its predecessor. This compound stands as a testament to the power of prodrug chemistry to optimize the therapeutic potential of a known active moiety.

References

- 1. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The design and development of this compound as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacokinetic variability of this compound vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]

- 15. medscape.com [medscape.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ics.org [ics.org]

Preclinical Pharmacology of Fesoterodine and 5-Hydroxymethyl Tolterodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This compound is a competitive muscarinic receptor antagonist, and this guide details its binding affinity, functional potency, and the signaling pathways it modulates. The information is intended to support further research and drug development in the field of urology and pharmacology.

Introduction

This compound is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3][4] 5-HMT is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs) and is responsible for the therapeutic effects of this compound in the treatment of overactive bladder (OAB).[5][6][7] This guide summarizes the key preclinical pharmacological data for both this compound and 5-HMT.

Muscarinic Receptor Binding Affinity

This compound and 5-HMT are non-selective antagonists, binding to all five muscarinic receptor subtypes (M1-M5) with similar affinity.[6][8][9] The binding affinities, expressed as pKi and Ki values, are summarized in the tables below. A higher pKi value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinity of this compound [8][9]

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.0 | 10 |

| M2 | 7.7 | 20 |

| M3 | 7.4 | 40 |

| M4 | 7.3 | 50 |

| M5 | 7.5 | 32 |

Table 2: Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine (5-HMT) [5][10][11]

| Receptor Subtype | Ki (nM) |

| M1 | Data not consistently reported |

| M2 | 5.6 |

| M3 | 5.7 |

| M4 | Data not consistently reported |

| M5 | Data not consistently reported |

Note: While specific Ki values for 5-HMT at M1, M4, and M5 receptors are not consistently reported across studies, it is established that 5-HMT is a non-selective muscarinic antagonist with high affinity for all subtypes.[5]

Studies have shown that this compound and 5-HMT exhibit a competitive and reversible binding to muscarinic receptors.[11] Furthermore, they demonstrate a degree of bladder selectivity, with a higher binding affinity for muscarinic receptors in the human bladder detrusor and mucosa compared to the parotid gland.[12] This selectivity may contribute to a more favorable side-effect profile, particularly concerning dry mouth.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine. The five subtypes are broadly categorized based on their primary G protein coupling:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins .

-

M2 and M4 receptors primarily couple to Gi/o proteins .[5][13][14][15][16]

As competitive antagonists, this compound (via its active metabolite 5-HMT) blocks the binding of acetylcholine to these receptors, thereby inhibiting the initiation of their respective signaling cascades.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by acetylcholine initiates the Gq/11 signaling cascade, which is crucial for smooth muscle contraction, such as in the urinary bladder detrusor muscle.[17][18] The key steps are:

-

Acetylcholine binds to the muscarinic receptor.

-

The associated Gq protein is activated, leading to the activation of Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Increased intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

-

DAG activates Protein Kinase C (PKC), which can further contribute to the contractile response.

Caption: Gq/11 Signaling Pathway Inhibition by this compound/5-HMT.

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by acetylcholine triggers the Gi/o signaling pathway, which generally has an inhibitory effect on cellular activity.[13][15][16] The key steps include:

-

Acetylcholine binds to the muscarinic receptor.

-

The associated Gi protein is activated.

-

The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

The βγ-subunits of the Gi protein can directly modulate ion channels, such as activating inwardly rectifying potassium (K+) channels, leading to hyperpolarization and reduced cell excitability.

Caption: Gi/o Signaling Pathway Inhibition by this compound/5-HMT.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and 5-HMT for muscarinic receptor subtypes.[5][19][20][21][22][23]

Objective: To quantify the binding affinity of the test compound for each of the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes from cell lines (e.g., CHO-K1) expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[5][19][21]

-

Test compounds: this compound, 5-HMT.

-

Reference compound for non-specific binding: Atropine (e.g., 1-10 µM).[5][21]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[5]

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).[5]

-

Scintillation counter.

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compounds (this compound, 5-HMT) and the reference compound (atropine).

-

Dilute the cell membranes in assay buffer to a suitable protein concentration.

-

Prepare the radioligand solution ([3H]-NMS) in assay buffer at a concentration near its Kd.

-

-

Incubation:

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, reference compound (for non-specific binding), or buffer alone (for total binding).

-

Initiate the binding reaction by adding the diluted cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[19]

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plates and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

Isolated Bladder Strip Contractility Assay

This functional assay assesses the potency of this compound and 5-HMT in antagonizing agonist-induced contractions of bladder smooth muscle.[1][24][25][26][27][28][29][30]

Objective: To determine the functional antagonist potency (e.g., pA2 or Kb) of the test compounds.

Materials:

-

Animal bladder tissue (e.g., from rat or guinea pig).

-

Krebs solution (e.g., NaCl, KCl, CaCl2, MgSO4, NaHCO3, KH2PO4, glucose), aerated with 95% O2/5% CO2 and maintained at 37°C.[28]

-

Test compounds: this compound, 5-HMT.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and dissect the urinary bladder.

-

Prepare longitudinal strips of the detrusor muscle.

-

Mount the strips in organ baths containing Krebs solution under a resting tension (e.g., 1 g).[27]

-

Allow the tissue to equilibrate for a period (e.g., 30-60 minutes), with periodic washing.

-

-

Contraction Induction:

-

Construct a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

-

Antagonist Incubation:

-

Incubate the tissue strips with a known concentration of the test compound (this compound or 5-HMT) or vehicle for a set period (e.g., 30 minutes).[25]

-

-

Second Agonist Response:

-

In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist (carbachol).

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist.

-

Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[31] Alternatively, the Kb (equilibrium dissociation constant for the antagonist) can be calculated.[29]

-

Caption: Workflow for Isolated Bladder Strip Contractility Assay.

In Vivo Cystometry in Rats

This in vivo model is used to evaluate the effects of this compound and 5-HMT on bladder function in a living animal.[9][28][32][33]

Objective: To assess the in vivo efficacy of the test compounds on urodynamic parameters such as bladder capacity, micturition pressure, and frequency.

Materials:

-

Anesthesia: e.g., Urethane.

-

Bladder catheter.

-

Infusion pump and pressure transducer.

-

Data acquisition system.

-

Test compounds: this compound or 5-HMT for administration (e.g., intravenous).[9]

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Implant a catheter into the bladder dome via a small abdominal incision.

-

Exteriorize the catheter and connect it to an infusion pump and a pressure transducer.

-

-

Baseline Cystometry:

-

Allow the animal to stabilize after surgery.

-

Infuse saline into the bladder at a constant rate (e.g., 0.05 mL/min).[33]

-

Record intravesical pressure continuously to measure parameters such as bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and intercontraction interval.

-

-

Drug Administration:

-

Administer the test compound (this compound or 5-HMT) or vehicle, typically via intravenous infusion.[9]

-

-

Post-Treatment Cystometry:

-

Continue to infuse saline and record urodynamic parameters to assess the effects of the drug.

-

-

Data Analysis:

-

Compare the urodynamic parameters before and after drug administration to determine the in vivo efficacy of the compound. An increase in bladder capacity and a decrease in micturition frequency are indicative of a therapeutic effect for OAB.

-

Caption: Workflow for In Vivo Cystometry in Rats.

Conclusion

The preclinical pharmacological profile of this compound is primarily defined by its active metabolite, 5-HMT. Both compounds are non-selective, competitive antagonists of all five muscarinic receptor subtypes. Their mechanism of action involves the blockade of Gq/11 and Gi/o signaling pathways, which are crucial for bladder smooth muscle contraction and other parasympathetic functions. Preclinical studies demonstrate their efficacy in antagonizing muscarinic receptor-mediated bladder contraction, with a degree of selectivity for the bladder over the parotid gland. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of muscarinic receptor antagonists for the treatment of overactive bladder and other related disorders.

References

- 1. Effect of pre-contraction on β-adrenoceptor-mediated relaxation of rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological characterization of a novel investigational antimuscarinic drug, this compound, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ics.org [ics.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ics.org [ics.org]

- 13. researchgate.net [researchgate.net]

- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 15. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholine - Wikipedia [en.wikipedia.org]

- 17. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 18. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 21. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 24. Carbachol-induced sustained tonic contraction of rat detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. advances.umw.edu.pl [advances.umw.edu.pl]

- 28. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The role of M(2)-muscarinic receptors in mediating contraction of the pig urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 31. Effects of combined treatment with this compound and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

Fesoterodine's Interaction with M2 and M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fesoterodine is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder (OAB).[1] Its therapeutic effect is primarily mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is formed rapidly and extensively by non-specific plasma esterases following oral administration.[1][2][3][4] This guide provides a detailed examination of the binding affinity of this compound and 5-HMT for the M2 and M3 muscarinic receptor subtypes, which are crucial in bladder function.[5] The M3 receptor is the primary mediator of detrusor muscle contraction, while the M2 receptor is also functionally important.[5][6] Understanding the nuanced interactions with these receptors is paramount for the development of targeted and effective OAB therapies.

Binding Affinity Profile

The binding affinities of this compound and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for M2 and M3 muscarinic receptors have been quantified through various in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the negative logarithm of the inhibition constant (pKi), reveal a non-selective profile with high affinity for both receptor subtypes.

| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |

| This compound | M2 | - | 7.7 | [7] |

| M3 | - | 7.4 | [7] | |

| M2 (Human Detrusor) | 2.2 - 4.3 | - | [8] | |

| M3 (Human Detrusor) | - | - | ||

| 5-Hydroxymethyl Tolterodine (5-HMT) | M2 | 2.0 | - | [9] |

| M3 | 2.5 | - | [9] | |

| M2 | 5.6 | - | [5] | |

| M3 | 5.7 | - | [5] |

Note: A lower Ki value and a higher pKi value indicate a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for muscarinic receptors is predominantly achieved through competitive radioligand binding assays.[10][11] This methodology allows for the characterization of a compound's ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and 5-HMT for M2 and M3 muscarinic receptors.

Materials:

-

Cell Membranes: Cell membranes from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing individual human M2 or M3 muscarinic receptors.[3][6]

-

Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).[6]

-

Test Compounds: this compound and 5-hydroxymethyl tolterodine (5-HMT).

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.

-

Filtration Apparatus: A multi-well filter plate (e.g., 96-well or 384-well) with glass fiber filters and a vacuum manifold.[12]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[12]

Procedure:

-

Membrane Preparation: Homogenates of tissues or cells expressing the target receptors are prepared.[13]

-

Incubation: A constant concentration of the radioligand ([³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or 5-HMT).[12]

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters using a vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[12]

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.[12]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Signaling Pathways and Drug Interaction

The interaction of this compound's active metabolite, 5-HMT, with M2 and M3 receptors competitively antagonizes the binding of acetylcholine, thereby inhibiting the downstream signaling cascades that lead to detrusor muscle contraction.

The M2 and M3 receptors, both G-protein coupled receptors (GPCRs), trigger distinct intracellular signaling pathways upon activation by acetylcholine.

The experimental workflow for determining binding affinity through a radioligand binding assay follows a systematic process from preparation to data analysis.

References

- 1. This compound: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ics.org [ics.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ics.org [ics.org]

In Vitro Characterization of Fesoterodine's Antimuscarinic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of fesoterodine's antimuscarinic activity. This compound, a competitive muscarinic receptor antagonist, is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] 5-HMT is the primary moiety responsible for the antimuscarinic effect of this compound.[2][4][5] This guide will delve into the binding affinities and functional potencies of both this compound and 5-HMT across all five human muscarinic receptor subtypes (M1-M5), present detailed experimental protocols for key in vitro assays, and illustrate the relevant cellular signaling pathways and experimental workflows.

Muscarinic Receptor Binding Affinity

The cornerstone of characterizing any receptor antagonist is to determine its binding affinity for its target receptors. For this compound and its active metabolite, 5-HMT, this is typically achieved through radioligand binding assays. These assays quantify the ability of the test compound to displace a radiolabeled ligand that is known to bind to the muscarinic receptors.

Quantitative Binding Affinity Data

The binding affinities of this compound and 5-HMT for the five human muscarinic receptor subtypes (M1-M5) have been determined in various in vitro studies. Both compounds are competitive antagonists with a non-subtype selective profile, meaning they bind with similar affinity to all five receptor subtypes.[2][4][5][6] However, the active metabolite, 5-HMT, demonstrates significantly greater potency than the parent compound, this compound.[2][4][6]

| Compound | Receptor Subtype | Mean Ki (nM) |

| This compound | M1 | 23 |

| M2 | 26 | |

| M3 | 21 | |

| M4 | 22 | |

| M5 | 29 | |

| 5-Hydroxymethyl Tolterodine (5-HMT) | M1 | 4.6 |

| M2 | 5.6 | |

| M3 | 5.7 | |

| M4 | 4.8 | |

| M5 | 6.1 |

Table 1: Comparative binding affinities (Ki) of this compound and its active metabolite, 5-HMT, for human muscarinic receptor subtypes. Data synthesized from multiple sources.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of antimuscarinic agents is a competitive radioligand binding assay using membrane preparations from cells stably expressing human muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound and 5-HMT for each of the five human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4][5]

-

Radioligand: [N-methyl-3H]scopolamine methyl chloride ([3H]NMS), a non-selective muscarinic antagonist.[7][8]

-

Test Compounds: this compound and 5-HMT at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-